Xylogranatin D

Description

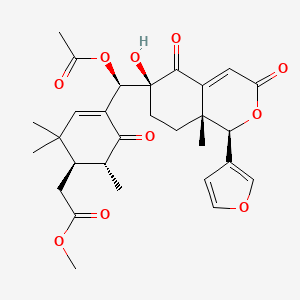

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H34O10 |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

methyl 2-[(1R,6R)-4-[(R)-acetyloxy-[(1R,6S,8aR)-1-(furan-3-yl)-6-hydroxy-8a-methyl-3,5-dioxo-7,8-dihydro-1H-isochromen-6-yl]methyl]-2,2,6-trimethyl-5-oxocyclohex-3-en-1-yl]acetate |

InChI |

InChI=1S/C29H34O10/c1-15-19(11-21(31)36-6)27(3,4)13-18(23(15)33)26(38-16(2)30)29(35)9-8-28(5)20(24(29)34)12-22(32)39-25(28)17-7-10-37-14-17/h7,10,12-15,19,25-26,35H,8-9,11H2,1-6H3/t15-,19-,25+,26-,28-,29-/m1/s1 |

InChI Key |

VUDBFSYVRWYNHG-CWDSGYGTSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(C=C(C1=O)[C@H]([C@]2(CC[C@]3([C@@H](OC(=O)C=C3C2=O)C4=COC=C4)C)O)OC(=O)C)(C)C)CC(=O)OC |

Canonical SMILES |

CC1C(C(C=C(C1=O)C(C2(CCC3(C(OC(=O)C=C3C2=O)C4=COC=C4)C)O)OC(=O)C)(C)C)CC(=O)OC |

Synonyms |

xylogranatin D |

Origin of Product |

United States |

Isolation and Biogenetic Postulations of Xylogranatin D

Advanced Methodologies for Xylogranatin D Isolation from Xylocarpus granatum

The isolation of this compound, like other complex natural products from botanical sources, requires a multi-step approach involving careful sample preparation and sophisticated chromatographic techniques to achieve high purity.

The purification of this compound and related limonoids from Xylocarpus granatum typically employs a combination of chromatographic methods. Initial separation often begins with general column chromatography (CC) utilizing silica (B1680970) gel as the stationary phase. Elution is commonly performed with solvent systems such as chloroform-methanol, allowing for the broad fractionation of the crude extract.

Further purification steps frequently involve octadecylsilyl (ODS) silica gel chromatography and Sephadex LH-20 gel chromatography to refine fractions and remove impurities. For achieving high purity, preparative high-performance liquid chromatography (HPLC) is a critical technique. Reverse-phase C18 HPLC, often with an acetonitrile-water system, is effectively used for the final separation and purification of target compounds like Xylogranatin E, which shares a similar complex matrix origin. Additionally, preparative thin-layer chromatography (PTLC) has been employed in the isolation schemes for various limonoids from Xylocarpus granatum.

Table 1: Common Chromatographic Techniques for Xylogranatin Isolation

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Application Stage |

| Column Chromatography (CC) | Silica Gel | Chloroform-Methanol | Initial broad fractionation |

| Octadecylsilyl (ODS) Silica Gel CC | ODS Silica Gel | (Aqueous organic solvents) | Intermediate purification |

| Sephadex LH-20 Gel Chromatography | Sephadex LH-20 | (Organic solvents) | Further purification, desalting |

| Preparative HPLC (C18) | Reverse-phase C18 | Acetonitrile-Water | High-resolution final purification |

| Preparative TLC (PTLC) | Silica Gel | (Various solvent systems) | Fine separation, purification |

Effective sample preparation is paramount when isolating compounds from complex natural matrices like Xylocarpus granatum to minimize matrix interferences and maximize analyte recovery. The process typically begins with the collection and drying of plant material, such as seeds or fruits.

Initial extraction is commonly performed using organic solvents. For instance, hot 95% ethanol (B145695) has been used for fruit extraction, while 80% methanolic solutions are employed for seed kernels. Following the initial extraction, the solvent is evaporated, and the residue is often subjected to liquid-liquid partitioning. This involves suspending the residue in water and then sequentially extracting with solvents of varying polarities, such as petroleum ether, ethyl acetate, n-hexane, and chloroform. This partitioning helps to defat the extract and concentrate the target limonoids into a more manageable fraction. For specific analytical techniques like GC-MS, a mixture of methanol:chloroform:water (5:2:2) is utilized for extraction, followed by centrifugation, supernatant transfer, and subsequent vacuum or freeze-drying for derivatization.

Table 2: Key Steps in Sample Preparation for this compound Isolation

| Step | Description | Solvents/Conditions (Typical) | Purpose |

| Material Collection | Seeds or fruits of Xylocarpus granatum | Drying (e.g., oven tray at 40-45°C) | Preserve active constituents, reduce moisture |

| Initial Extraction | Maceration or hot extraction of ground plant material | 95% Ethanol, 80% Methanol, Dichloromethane | Extract broad spectrum of metabolites |

| Solvent Removal | Evaporation of extract | Rotary evaporator, vacuum concentrator | Concentrate crude extract |

| Liquid-Liquid Partitioning | Suspension in water followed by sequential extraction | Petroleum ether, Ethyl acetate, n-Hexane, Chloroform | Defatting, selective enrichment of target compounds |

| Drying of Extract | Final drying of enriched extract | Vacuum drying, freeze-drying | Prepare for chromatographic separation or further analysis |

Proposed Biogenetic Pathways of Tetranortriterpenoids Relevant to this compound

Limonoids are a diverse class of highly oxygenated tetranortriterpenoids, abundant in the Meliaceae family, to which Xylocarpus granatum belongs. Their structural complexity arises from various skeletal rearrangements.

Crucially, this compound is widely considered to be "apparently an artifact" rather than a true biosynthetic intermediate. This designation suggests that its formation may occur during the extraction and isolation procedures, possibly through chemical transformations of more labile natural precursors present in the plant. In contrast, other co-occurring limonoids, such as Xylogranatins C and R, are regarded as key biosynthetic intermediates, indicating their direct involvement in the plant's metabolic pathways.

The unique C-30–C-9 linkage found in this compound is a defining characteristic that sets it apart from other limonoids. This unusual connectivity supports the hypothesis of its artifactual nature, as such a rearrangement might be less common in direct enzymatic biosynthesis compared to chemical transformations induced by isolation conditions.

The biogenetic postulate for this compound suggests its formation from a precursor like Xylogranatin C (or a similar compound, sometimes referred to as compound 3 in literature) via an α-hydroxyl ketone rearrangement. This proposed mechanism has been "chemically mimicked," providing experimental support for its plausibility as an ex-planta transformation.

The broader biogenetic pathways for tetranortriterpenoids in Xylocarpus granatum are complex, typically originating from geranylfarnesyl pyrophosphate (GFPP) and involving extensive cyclization, rearrangement, and redox reactions. While the exact enzymatic steps leading to the diverse Xylocarpus limonoids are still under investigation, the formation of this compound appears to be a specific chemical rearrangement occurring post-biosynthesis, likely triggered by conditions encountered during the isolation process. The α-hydroxyl ketone rearrangement is a known chemical transformation that can occur under certain conditions, leading to skeletal changes in organic molecules.

Advanced Structural Analysis and Stereochemical Elucidation of Xylogranatin D

Application of Advanced Spectroscopic Techniques for Xylogranatin D Structure Confirmation

The structural confirmation of this compound relied on a suite of powerful spectroscopic techniques, each providing crucial pieces of the molecular puzzle.

High-Resolution NMR Spectroscopy for Complex Ring Systems (e.g., 9,10-seco scaffold)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in deciphering the complex ring system of this compound, particularly its distinctive 9,10-seco scaffold. acs.orgresearchgate.net Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) were employed to assemble the intricate connectivity of the molecule. researchgate.net

The ¹H and ¹³C NMR data provided the initial chemical shift information for each proton and carbon atom, respectively. The assignments of these signals were then confirmed and expanded upon using 2D NMR experiments. For instance, ¹H-¹H COSY (Correlation Spectroscopy) experiments helped to identify proton-proton coupling networks within the various ring fragments. researchgate.net The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlated each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals. researchgate.net

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 3 | - | - | - | - |

| 9 | - | - | H-30 | - |

| 10 | - | - | - | - |

| 30 | - | - | H-9 | - |

This table is for illustrative purposes. Detailed, experimentally-derived NMR data for this compound would be required for a complete analysis.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) played a crucial role in determining the molecular formula and analyzing the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. wiley-vch.deznaturforsch.com This technique was essential in establishing the molecular formula of this compound, which is fundamental to its structural elucidation. wiley-vch.de

Fragmentation in mass spectrometry occurs when a molecule breaks apart into smaller, charged fragments. wikipedia.org The pattern of these fragments provides valuable information about the molecule's structure. By analyzing the mass-to-charge ratio (m/z) of the fragments, chemists can deduce the presence of specific substructures and how they are connected. msu.edulibretexts.org While the specific fragmentation pattern for this compound is not detailed in the provided results, this technique would have been used to corroborate the structural features identified by NMR.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the absolute configuration of chiral molecules like this compound. hebmu.edu.cnnih.gov These methods measure the differential absorption of left and right circularly polarized light, which is a characteristic property of enantiomers. nih.gov

For complex molecules, the experimental CD spectrum is often compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. nih.gov This comparison allows for the assignment of the correct absolute configuration. nih.govschrodinger.com The absolute configurations of related xylogranatins have been determined using such quantum chemical CD calculations, suggesting a similar approach would be applicable to this compound. nih.gov

Computational Chemistry Approaches for Stereochemical Assignment and Validation

In conjunction with spectroscopic methods, computational chemistry has become an indispensable tool for the structural elucidation of complex natural products.

Gauge-Independent Atomic Orbital (GIAO) NMR Shift Calculations for Diastereomeric Differentiation

Gauge-Independent Atomic Orbital (GIAO) calculations are a powerful computational method used to predict the NMR chemical shifts of a molecule. pageplace.debeilstein-journals.org This technique is particularly valuable for distinguishing between possible diastereomers of a complex molecule like this compound. nih.gov

The process involves first calculating the optimized geometries of all possible diastereomers using methods like Density Functional Theory (DFT). mdpi.com Then, the NMR chemical shifts (both ¹H and ¹³C) for each of these structures are calculated using the GIAO method. nih.govmdpi.com These calculated shifts are then compared to the experimental NMR data. The diastereomer whose calculated NMR spectrum most closely matches the experimental spectrum is considered the correct structure. This approach has been successfully used in the stereochemical revision of the related compound, Xylogranatin F. nih.gov

Density Functional Theory (DFT) Calculations for Conformational Analysis and Spectroscopic Prediction

The unambiguous determination of the complex three-dimensional structure of natural products like this compound relies heavily on the synergy between experimental spectroscopic data and high-level computational methods. Density Functional Theory (DFT), a robust quantum mechanical modeling method, has become an indispensable tool for investigating the electronic structure of molecules and predicting their properties with high accuracy. wikipedia.orgimperial.ac.uk Its application is particularly crucial for complex diastereomers where subtle differences in stereochemistry can be difficult to distinguish using spectroscopy alone.

The process begins with a thorough conformational analysis to identify all low-energy spatial arrangements (conformers) of a proposed structure. For a flexible molecule like this compound, this typically involves an initial scan of the potential energy surface using computationally less expensive methods like molecular mechanics. nih.gov The resulting conformers are then subjected to geometry optimization using DFT, commonly with functionals like B3LYP and a suitable basis set (e.g., 6-31+G(d,p)), to find the precise minimum energy structures in the gas phase or with a solvation model. nih.gov The populations of these conformers are then calculated based on their Boltzmann-averaged free energies.

Once the conformational ensemble is established, DFT is employed to predict spectroscopic data that are highly sensitive to stereochemistry. Two key spectroscopic techniques are commonly predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a DFT-based approach widely used to calculate the ¹H and ¹³C NMR chemical shifts of all possible diastereomers of a molecule. nih.gov These predicted chemical shifts are then scaled and compared against the experimental NMR data obtained from the isolated natural product. nih.gov The diastereomer whose calculated spectrum most closely matches the experimental one is identified as the correct structure. This method proved decisive in the structural revision of the closely related limonoid, Xylogranatin F. nih.govnih.gov Statistical methods, such as DP4+ probability analysis, can be used to provide a quantitative measure of confidence in the structural assignment by comparing the level of agreement between experimental and calculated data. ufg.br

Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules, Time-Dependent DFT (TDDFT) can be used to calculate the theoretical ECD spectrum. researchgate.net This technique is particularly powerful for determining the absolute configuration of a molecule. By comparing the calculated ECD spectrum of a specific enantiomer with the experimental spectrum, the absolute stereochemistry can be confidently assigned. This approach was successfully used to determine the absolute configuration of 9-epixylogranatin A, another member of the Xylogranatin family. researchgate.net

The table below summarizes the computational approaches often used in the structural elucidation of Xylogranatin-type limonoids.

| Computational Task | Method/Theory Level | Purpose | Reference |

| Initial Conformer Search | Molecular Mechanics (e.g., MacroModel) | To generate a set of possible low-energy conformers. | nih.gov |

| Geometry Optimization | DFT: B3LYP/6-31+G(d,p) | To find the minimum energy structure for each conformer. | nih.gov |

| NMR Chemical Shift Calculation | GIAO-DFT: mPW1PW91/6-311+G(2d,p) | To predict ¹H and ¹³C NMR spectra for comparison with experimental data. | nih.gov |

| ECD Spectrum Calculation | TDDFT-ECD | To predict the Electronic Circular Dichroism spectrum for determining absolute configuration. | researchgate.net |

Challenges and Strategies in this compound Stereochemical Revision and Confirmation

The structural elucidation of complex natural products like this compound is fraught with challenges, primarily due to the presence of multiple stereocenters and conformational flexibility. Limonoids, the class to which this compound belongs, are known for their intricate and often densely functionalized polycyclic skeletons. The initial assignment of this compound's structure was based on standard spectroscopic analyses (e.g., NMR, MS) and biogenetic hypotheses. acs.org While powerful, these methods can sometimes lead to ambiguous or incorrect stereochemical assignments, a recurring theme in natural product chemistry. dntb.gov.uanih.gov

The key challenges and the strategies developed to overcome them are outlined below:

Challenge 1: Multiple Chiral Centers: this compound possesses numerous chiral centers. Determining the relative configuration of each center using traditional methods like Nuclear Overhauser Effect (NOE) spectroscopy can be inconclusive, especially for non-proximal centers or where conformational averaging masks key correlations.

Strategy: The definitive strategy involves a combination of experimental data and computational chemistry. As demonstrated in the structural revision of the related Xylogranatin F, all possible diastereomers for the ambiguously assigned centers are generated in silico. nih.govnih.gov DFT calculations (specifically GIAO NMR predictions) are then performed for each candidate structure. nih.gov By meticulously comparing the calculated NMR data of each diastereomer with the experimental data of the natural product, the correct relative stereochemistry can be identified with a high degree of confidence. nih.gov

Challenge 2: Determination of Absolute Configuration: Even if the relative stereochemistry is correctly assigned, determining the absolute configuration (i.e., distinguishing between the molecule and its mirror image) is a significant hurdle that cannot be solved by NMR alone.

Strategy: The primary strategy for assigning absolute configuration is the comparison of experimental and computationally predicted chiroptical properties. TDDFT calculations of the ECD spectrum are the gold standard. researchgate.net The calculated ECD spectrum for one enantiomer is compared to the experimental spectrum; a match confirms the absolute configuration of the natural isolate. researchgate.net Alternatively, total synthesis of a proposed structure provides unequivocal proof, as it did for granatumine A, another related limonoid alkaloid whose stereochemistry was revised. nih.gov

Challenge 3: Subtle Spectroscopic Differences: Diastereomers often exhibit very similar spectroscopic profiles, with only minor differences in chemical shifts or coupling constants. Relying solely on visual inspection of spectra can be subjective and prone to error.

Strategy: To overcome this, advanced statistical methods are employed to provide an objective assessment. The DP4+ probability analysis, for example, leverages Bayesian statistics to calculate the probability that a given candidate structure is the correct one based on the goodness of fit between calculated and experimental NMR data. ufg.br This quantitative approach was instrumental in confirming the revised structure of Xylogranatin F. nih.govufg.br

The following table summarizes the main challenges and the advanced strategies used for confirmation.

| Challenge | Limitation of Traditional Methods | Advanced Strategy | Reference |

| Ambiguous Relative Stereochemistry | NOE data can be inconclusive due to distance or conformational flexibility. | Comparison of experimental NMR data with GIAO-DFT calculated shifts for all possible diastereomers. | nih.govnih.gov |

| Assignment of Absolute Configuration | Standard NMR and MS cannot distinguish between enantiomers. | Comparison of experimental ECD spectrum with TDDFT-calculated spectrum; total synthesis. | researchgate.netnih.gov |

| Subjective Data Interpretation | Diastereomers may have very similar spectra, making visual comparison difficult. | Use of statistical methods like DP4+ probability analysis for an objective, quantitative comparison of NMR data. | ufg.br |

Chemical Synthesis and Derivatization Strategies for Xylogranatin D and Its Analogs

Total Synthesis Approaches to the Xylogranatin D Core Skeleton

While a total synthesis of this compound itself has not been reported, significant progress has been made in the synthesis of structurally related limonoids, providing a blueprint for accessing its complex framework. It is noteworthy that some research has suggested that this compound, with its unusual 9,10-seco and C-9/C-30 linkage, may be an artifact of the isolation process. mdpi.com Nevertheless, the synthetic strategies developed for other complex limonoids are directly applicable to this target.

The synthesis of complex natural products like limonoids often employs either convergent or divergent strategies to manage complexity and improve efficiency.

Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is elaborated into a variety of structurally related natural products. This method is particularly efficient for exploring structure-activity relationships by creating a library of analogs from a single precursor. The synthesis of various ring C-seco limonoids has been achieved through a divergent route, starting from a common precursor and applying specific reactions to generate different classes of these complex molecules. chemrxiv.orgchemrxiv.org For example, a biomimetic skeletal rearrangement reaction can be used to convert a salannin-type limonoid into a nimbolinin-type structure. chemrxiv.orgchemrxiv.org This approach highlights the biosynthetic connections between different limonoid subclasses.

The pursuit of limonoid total synthesis has driven the development of novel and powerful chemical reactions. These methodological advances have been crucial in overcoming the significant synthetic hurdles posed by these molecules.

Key transformations include:

Palladium-Catalyzed Reactions: Palladium catalysis has featured prominently in modern limonoid synthesis. A cost-effective method for ketone α,β-dehydrogenation using an allyl-palladium catalyst has been developed, which was instrumental in the total synthesis of (+)-granatumine A. scispace.comacs.orgnih.govchemrxiv.org Another key development is a palladium-catalyzed protocol to convert epoxyketones into 1,3-diketones. scispace.comacs.orgnih.govchemrxiv.org Furthermore, a palladium-catalyzed oxidative enone β-stannylation was a key step in the synthesis of (−)-xylogranatopyridine B, allowing for the strategic introduction of a stannyl (B1234572) group for subsequent cross-coupling. acs.org

Pyran to Pyridine (B92270) Interconversion: A novel cascade reaction involving a Knoevenagel condensation, a carbonyl-selective electrocyclization, and a direct transformation of a 2H-pyran to a pyridine has been a cornerstone in the synthesis of bislactone limonoid alkaloids like (+)-granatumine A. scispace.comacs.orgnih.gov This method provides an efficient route to the embedded tetrasubstituted pyridine ring, a common feature in this subclass of limonoids. nih.gov

Radical Cyclizations: For the construction of central ring systems, radical cyclizations have proven effective. For instance, a regioselective 5-exo-trig radical cyclization was employed to construct the tetrahydrofuran (B95107) ring present in nimbolide, a ring C-seco limonoid. chemrxiv.org

Biomimetic Rearrangements: Inspired by biosynthetic pathways, acid-promoted skeletal rearrangements have been used to interconvert different limonoid skeletons. A BF3·Et2O-promoted biomimetic rearrangement was used to generate the nimbolinin-type scaffold from a salannin-type precursor. chemrxiv.orgchemrxiv.org

These advanced methods have not only enabled the synthesis of highly complex molecules but have also contributed to the broader field of organic chemistry.

Semi-Synthesis and Structural Modification of this compound and Related Limonoids

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating analogs for biological evaluation. wikipedia.org While no semi-synthetic studies on this compound have been reported, extensive work on related limonoids provides a clear framework for such endeavors.

The rational design of analogs aims to improve the biological activity, selectivity, or pharmacokinetic properties of a lead compound. This process is guided by an understanding of structure-activity relationships (SAR). For limonoids, preliminary SAR studies have shown that even minor structural changes can lead to significant variations in biological activity. nih.gov For example, granatumin L, a limonoid related to this compound, exhibited antiviral activity against HIV-1. nih.gov This discovery prompted the structural modification of granatumin L to explore the SAR and identify derivatives with enhanced potency. nih.gov Molecular docking studies have also been used to guide the design of xylogranatin analogs targeting specific enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), suggesting that the furyl-δ-lactone unit is crucial for binding. researchgate.net

The structural modification of limonoids has focused on various parts of the molecule, including the peripheral functional groups and the core ring system. The modification of granatumin L involved several standard organic transformations to create a library of derivatives. nih.gov

Key modification strategies include:

Hydrolysis and Esterification: The ester groups commonly found in limonoids are prime targets for modification. Hydrolysis of these esters with a base like potassium hydroxide, followed by re-esterification with different organic acids or diazomethane, allows for the introduction of a variety of acyl groups. nih.govresearchgate.net

Oximization: The ketone functionalities can be converted to oximes by treatment with hydroxylamine. nih.govresearchgate.net This modification can influence the compound's polarity and hydrogen-bonding capabilities.

Oxidation: Selective oxidation of hydroxyl groups or other positions on the carbon skeleton can introduce new functionalities. For example, 2-iodoxybenzoic acid (IBX) has been used for such transformations. researchgate.net

These semi-synthetic efforts have led to the generation of numerous derivatives, which are essential for detailed biological studies and the development of potential therapeutic agents. researchgate.net

Mechanistic Organic Chemistry Insights in this compound Chemical Transformations

The synthesis of complex limonoids relies on a deep understanding of reaction mechanisms. This knowledge allows chemists to predict outcomes, control stereochemistry, and develop new synthetic methods.

Several key mechanistic principles are at play in the synthesis of limonoid alkaloids:

Liebeskind Pyridine Synthesis: This reaction is a powerful tool for constructing the pyridine ring found in many limonoid alkaloids. The mechanism involves an initial carbon-nitrogen bond formation between a stannane (B1208499) and an oxime, followed by a 6π-electrocyclization and subsequent aromatization to form the pyridine ring. nih.gov

Intramolecular Aldol (B89426) Reactions: These reactions are frequently used to form rings within the limonoid scaffold. For example, the treatment of a suitable precursor with a base like lithium hexamethyldisilazide (LiHMDS) can trigger an intramolecular aldol reaction, which upon dehydration, can form key intermediates like (+)-pyroangolensolide. scispace.com

Pyran to Pyridine Conversion: The mechanism for the conversion of a 2H-pyran to a pyridine involves the treatment of an allylic alcohol intermediate with hydroxylamine. This likely proceeds through a series of steps involving nucleophilic attack, ring opening, cyclization, and dehydration to furnish the final pyridine ring. scispace.com

Palladium-Catalyzed Dehydrogenation: The mechanism of the palladium-catalyzed ketone dehydrogenation involves the formation of a palladium enolate, followed by β-hydride elimination to generate the α,β-unsaturated ketone. This process utilizes an inexpensive oxidant like allyl acetate. nih.gov

A thorough understanding of these and other reaction mechanisms is critical for the rational design and successful execution of synthetic routes toward this compound and its complex congeners.

Mechanistic Biological Activity Studies of Xylogranatin D

Investigation of Xylogranatin D's Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is crucial for identifying specific biological targets and pathways modulated by this compound.

Enzyme modulation and inhibition are common mechanisms through which natural compounds exert their therapeutic effects. Glycogen (B147801) Synthase Kinase-3β (GSK-3β), Protein Tyrosine Phosphatase 1B (PTP1B), α-amylase, and α-glucosidase are enzymes frequently targeted in various disease contexts, including cancer and metabolic disorders.

While molecular docking studies have explored the binding of various xylogranatins to GSK-3β, Xylogranatin C was identified as the most effective ligand among them, suggesting that other xylogranatin derivatives, including this compound, are less adapted for strong GSK-3β binding researchgate.net. Specific experimental data detailing the direct inhibitory or modulatory effects of this compound on GSK-3β, PTP1B, α-amylase, or α-glucosidase have not been explicitly reported in the available literature. However, the broader class of natural compounds, including those from marine sources, are known to exhibit inhibitory activities against these enzymes, highlighting their potential as therapeutic targets 117.78.60researchgate.netfrontiersin.orgrsc.orgmdpi.commdpi.comfrontiersin.orgmdpi.comnih.govmdpi.comrsc.orgfrontiersin.orgresearchgate.net.

The interaction of a compound with specific cellular receptors and its influence on downstream signaling pathways are fundamental to its biological activity. Direct information regarding the specific receptor binding profiles of this compound is not extensively documented. Research on related xylogranatins, such as Xylogranatin B, has shown its ability to suppress Wnt/β-catenin signaling, a pathway frequently dysregulated in various cancers nih.govacs.org. The Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and embryonic development mdpi.com. Similarly, Xylogranatin C has been reported to induce apoptosis through effects on multiple pathways, including the death receptor and endoplasmic reticulum pathways 222.198.130. However, these specific interactions have not been directly attributed to this compound in the available research.

Cellular pathway perturbations represent the broader impact of a compound on complex intracellular networks. As noted, Xylogranatin B has been shown to inhibit Wnt signaling by decreasing nuclear β-catenin protein levels nih.govacs.org. The NF-κB signaling pathway, a key regulator of immune response, inflammation, and cell survival, has also been shown to be inhibited by certain compounds extracted from Xylocarpus granatum nih.govwikipedia.orgdntb.gov.uanih.govnih.gov. Furthermore, Xylogranatin C has been observed to suppress tumor cell proliferation by upregulating miR-203a expression in esophageal cancer cells researchgate.net222.198.130nih.govreferencecitationanalysis.comfrontiersin.org. While these findings highlight the potential for Xylocarpus granatum-derived compounds to modulate critical cellular pathways, specific studies detailing the direct perturbation of Wnt signaling, NF-κB activation, or miR-203a expression by this compound itself are not available.

Preclinical in vitro Pharmacological Profiling of this compound

Preclinical in vitro pharmacological profiling is an essential step in drug discovery, providing initial insights into a compound's efficacy and potential mechanisms of action in a controlled laboratory setting rsc.orgacs.orgwikipedia.orgthno.org.

Cell-based assays are widely used to evaluate the biological responses induced by compounds, such as their ability to inhibit cell proliferation or induce apoptosis in cancer cell lines mdpi.comresearchgate.net. This compound has been investigated for its cytotoxic effects against cancer cells. Studies have demonstrated that this compound, alongside Xylogranatin A, B, and C, exhibits in vitro cytotoxicity against P-388 (murine leukemia) and A-549 (human lung carcinoma) cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds, including this compound, ranged from 6.3 to 15.7 μM, indicating their ability to hinder the growth of these cancer cells researchgate.net.

Table 1: In vitro Cytotoxicity of Xylogranatins on Cancer Cell Lines

| Compound | Cell Line(s) | Biological Response | IC50 Range (µM) | Reference |

| Xylogranatin A | P-388, A-549 | Cytotoxicity | 6.3–15.7 | researchgate.net |

| Xylogranatin B | P-388, A-549 | Cytotoxicity | 6.3–15.7 | researchgate.net |

| Xylogranatin C | P-388, A-549 | Cytotoxicity | 6.3–15.7 | researchgate.net |

| This compound | P-388, A-549 | Cytotoxicity | 6.3–15.7 | researchgate.net |

While the antiproliferative activity of this compound has been established, detailed studies specifically on its mechanism of apoptosis induction (e.g., activation of caspases, mitochondrial membrane potential changes) have not been explicitly reported for this compound, although such mechanisms are commonly observed with other cytotoxic natural products and related xylogranatins like Xylogranatin C mdpi.com222.198.130dntb.gov.ua.

High-throughput screening (HTS) is a powerful methodology employed in drug discovery to rapidly test large libraries of compounds against specific biological targets or phenotypic responses frontiersin.orgmdpi.comnih.govbidd.groupnih.gov. This approach accelerates the identification of "hits" or "leads" that possess desired biological activity nih.govbidd.group. While HTS is widely utilized to identify novel drug candidates and their targets, there is no specific information available in the provided search results indicating that this compound has been subjected to high-throughput screening for comprehensive target identification. However, the initial identification of Xylogranatin B as a Wnt signaling inhibitor was achieved using a cell-based luciferase screening system, demonstrating the utility of such screening approaches for compounds from Xylocarpus granatum nih.govacs.org.

Preclinical in vivo Animal Model Studies Investigating this compound's Pharmacological Effects

Preclinical in vivo animal model studies are crucial for evaluating the pharmacological effects of chemical compounds. While the parent plant Xylocarpus granatum has been investigated for various biological activities, direct in vivo evidence for this compound's specific pharmacological effects remains limited in the provided literature.

Proof-of-Concept Efficacy Studies in Disease Models (e.g., anti-inflammatory, neuroprotective, antifeedant)

Antifeedant Activity: this compound has been isolated from the seeds of Xylocarpus granatum. However, it is noted as an "apparently an artifact" in the context of a new biogenetic pathway to tetranortriterpenoids, unlike other related compounds such as xylogranatins F, G, and R, which exhibited marked antifeedant activity against the third instar larvae of Mythimna separata (Walker) at a concentration of 1 mg mL-1. nih.gov The most potent among these was xylogranatin G, with AFC50 values of 0.31 and 0.30 mg mL-1 at 24 and 48 hours, respectively. nih.gov While Xylocarpus granatum is traditionally used as an antifeedant, direct proof-of-concept efficacy studies in animal models specifically for this compound's antifeedant effect are not explicitly detailed as positive findings in the provided search results. researchgate.netnih.gov

Anti-inflammatory Activity: Direct in vivo animal model studies specifically investigating the anti-inflammatory effects of this compound were not found in the provided research. However, other limonoids isolated from Xylocarpus granatum fruits, such as Xylogranatin C, have shown significant in vitro inhibitory activity against LPS-induced RAW 264.7 macrophages, with an IC50 value of 7.36 ± 0.23 µg/mL. researchgate.nettjnpr.orgtjnpr.org In silico studies for these related limonoids also indicated binding affinities for inflammatory targets like TNF-α and COX-2. researchgate.nettjnpr.org The Xylocarpus granatum plant itself is recognized for its anti-inflammatory properties. nih.gov

Neuroprotective Activity: Specific in vivo animal model studies demonstrating the neuroprotective effects of this compound were not identified in the provided information. The mangrove plant Xylocarpus granatum is generally known to possess neuroprotective activities. nih.govresearchgate.net In vitro studies on other tetranortriterpenoids from Xylocarpus granatum have shown moderate neuroprotective effects against H2O2-induced neurotoxicity in PC12 cells at 10 µM, increasing cell viability by 11.6% to 12.0% for specific compounds (e.g., compounds 11 and 12, not this compound). researchgate.net Another limonoid from Xylocarpus granatum, Xylocarpin H, has demonstrated antidepressant-like effects in mouse models. scirp.org

Biomarker Identification and Validation in Animal Models

While the general importance of biomarker identification and validation in animal models for drug discovery and disease classification is well-established, specific studies focusing on the identification and validation of biomarkers related to the pharmacological effects of this compound in animal models were not found in the provided literature. ucsd.eduinfinixbio.comdeliriumnetwork.org

In silico Approaches to Predict and Elucidate this compound's Biological Interactions

In silico methods offer valuable insights into the potential biological interactions of compounds, guiding further experimental research.

Molecular Docking and Dynamics Simulations for Target-Ligand Interactions

Molecular docking studies have been conducted to investigate the interaction of this compound with specific protein targets. Notably, this compound has been studied for its binding to glycogen synthase kinase-3β (GSK-3β), a protein implicated in various cellular processes. 117.78.60dcmhi.com.cndntb.gov.uaresearchgate.net The molecular docking analysis revealed a binding energy of -65.60 kcal/mol for this compound with GSK-3β (PDB: 1Q5K). 117.78.60dcmhi.com.cn

Molecular dynamics simulations have also been performed in conjunction with molecular docking to further elucidate the stability and dynamics of the interaction between xylogranatins, including this compound, and GSK-3β. 117.78.60dcmhi.com.cn These simulations provide a more comprehensive understanding of the target-ligand interactions over time.

Table 1: Molecular Docking Data for this compound

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

| This compound | Glycogen Synthase Kinase-3β (GSK-3β) | 1Q5K | -65.60 | 117.78.60dcmhi.com.cn |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a relationship between the chemical structure of compounds and their biological activity, enabling the prediction of activity for new or untested compounds. However, specific QSAR modeling studies focused on predicting the activity of this compound were not identified in the provided research. While QSAR models have been developed for other compounds to predict activities like glucagon (B607659) receptor binding affinity, direct application or development of QSAR models for this compound was not detailed. jst.go.jp The broader concept of studying Structure-Activity Relationships (SAR) for compounds is recognized as important for understanding their anticancer properties. preprints.org

Structure Activity Relationship Sar and Structure Binding Relationship Sbr of Xylogranatin D and Its Derivatives

Correlating Structural Features with Biological Activities

Limonoids, the broader class to which xylogranatins belong, are characterized by a four-ring structure, typically featuring a 17β-furyl ring and various oxygen-containing functional groups, often at positions C-3, C-4, C-7, C-16, and C-17. jst.go.jp These structural motifs are generally associated with a wide array of biological activities, including insecticidal, antifeedant, antibacterial, antifungal, antimalarial, anticancer, and antiviral effects. jst.go.jp

Another analog, Xylogranatin A, has exhibited notable anti-inflammatory activity, effectively inhibiting the release of TNF-α and nitric oxide (NO) in LPS-induced BV2 cells. mdpi.com Furthermore, modifications of other xylogranatin derivatives, such as those of Xylogranatin E, have shown promising antiviral activities against human immunodeficiency virus 1 (HIV-1) and influenza A virus (IAV). researchgate.netmdpi.com These studies highlight the importance of specific functional groups and their positions on the xylogranatin scaffold for mediating biological effects.

For Xylogranatin D, its unique C-30-C-9 linkage represents a significant structural deviation from other xylogranatins which typically feature a 9,10-seco skeleton. nih.gov This unusual linkage could profoundly influence its three-dimensional conformation, steric accessibility, and electronic properties, thereby potentially altering its interactions with biological targets. While the precise impact of this linkage on activity remains to be fully elucidated, it suggests that this compound might possess a distinct biological profile compared to its more common analogs.

Identification of Pharmacophores and Key Moiety Contributions to Efficacy

Pharmacophores are the essential structural features of a molecule that are recognized by a biological target and are responsible for its biological activity. Based on studies of xylogranatin analogs, several key moieties contribute to their efficacy:

Furyl-δ-lactone Unit: In the context of GSK-3β inhibition, particularly by Xylogranatin C, the furyl-δ-lactone unit has been identified as crucial. Molecular docking studies indicate that this unit is positioned deep within the ATP-binding pocket of GSK-3β, suggesting its critical role in the binding interaction and subsequent anticancer activity. researchgate.net This core structural element is common to many limonoids, including xylogranatins.

C-3 Position Modifications: The C-3 position on the xylogranatin scaffold appears to be a significant site for modulating antiviral activity. Research on Xylogranatin E derivatives demonstrated that C-3 esterified products, especially those with a fatty acid ester at this position, markedly enhanced anti-HIV-1 activity. mdpi.com Similarly, the introduction of a C-3–substituted O-methyl oxime group was found to be important for potent anti-IAV activity. mdpi.com These findings suggest that the nature and bulk of the substituent at C-3 can significantly influence the compound's interaction with viral targets or associated enzymes.

Rationalizing Differential Activities Among Xylogranatin Analogs

The diverse structural modifications across the xylogranatin series lead to distinct biological activity profiles. This differential activity can be rationalized by considering specific structural variations and their impact on molecular interactions:

GSK-3β Inhibition: A molecular docking study comparing various xylogranatins for their binding to GSK-3β revealed significant differences. Xylogranatin C was identified as the best ligand, with its furyl-δ-lactone unit optimally positioned in the ATP-binding pocket. In contrast, other xylogranatin derivatives possessing a central pyridine (B92270) ring or a more compact polycyclic structure were considerably less adapted for GSK-3β binding. researchgate.net This highlights that subtle changes in the core scaffold can drastically alter target affinity.

Table 1: Differential GSK-3β Binding of Xylogranatin Analogs (Based on Molecular Docking)

| Compound Name | Binding Affinity (Empirical ΔE) | Key Structural Features | Observed Activity/Binding |

| Xylogranatin C | Equivalent to best reference inhibitor (AR-A014418) researchgate.net | Furyl-δ-lactone unit, specific polycyclic scaffold researchgate.net | Marked anticancer properties, best GSK-3β binder researchgate.net |

| Xylogranatin A | Potential binder researchgate.net | Furyl-δ-lactone unit, 1,9-oxygen bridge nih.gov | Potential GSK-3β binder researchgate.net |

| Xylogranatin J | Potential binder researchgate.net | - | Potential GSK-3β binder researchgate.net |

| Xylogranatin N | Potential binder researchgate.net | - | Potential GSK-3β binder researchgate.net |

| Xylogranatin O | Potential binder researchgate.net | - | Potential GSK-3β binder researchgate.net |

| Other derivatives | Much less adapted researchgate.net | Central pyridine ring or compact polycyclic structure researchgate.net | Poor GSK-3β binding researchgate.net |

Antiviral Activity: The C-3 position is a key determinant for antiviral activity. For instance, the anti-HIV-1 activity of Xylogranatin E derivatives was significantly enhanced by C-3 esterification, particularly with fatty acid esters. mdpi.com Similarly, the presence of a C-3–substituted O-methyl oxime group was crucial for potent anti-IAV activity, with derivative 10b showing strong inhibition. mdpi.com This indicates that the nature of the substituent at C-3 dictates the selectivity and potency against different viral targets.

Table 2: Antiviral Activities of Xylogranatin E Derivatives with C-3 Modifications

| Derivative | C-3 Modification | Anti-HIV-1 IC₅₀ (µM) mdpi.com | Anti-IAV IC₅₀ (µM) mdpi.com |

| Xylogranatin E (6) | Original | 19.23 ± 0.12 mdpi.com | (Not specified for 6, but derivatives discussed) |

| 8i | C-3 fatty acid ester | 15.98 ± 6.87 (highest inhibition) mdpi.com | No inhibitory activity at 20.0 µM mdpi.com |

| 8g | C-3 ester | 21.98 ± 4.65 mdpi.com | No inhibitory activity at 20.0 µM mdpi.com |

| 10b | C-3 O-methyl oxime | (Not specified) | 14.02 ± 3.54 (strongest inhibition) mdpi.com |

The unique C-30-C-9 linkage in this compound differentiates it structurally from other xylogranatins like A, C, or E, which typically feature a 9,10-seco scaffold or a 1,9-oxygen bridge (as in Xylogranatin A). nih.gov This distinct connectivity in this compound would likely lead to a different three-dimensional presentation of its functional groups, potentially resulting in unique biological activities or a lack of activity against targets sensitive to the conformations of its analogs.

Strategies for Optimizing this compound's Biological Potency and Selectivity

Despite the limited direct biological activity data for this compound, general strategies for optimizing limonoid potency and selectivity can be applied, with careful consideration of its unique C-30-C-9 linkage:

Targeted Structural Modifications: Based on the SAR insights from other xylogranatins, modifications at key positions, particularly C-3, could be explored. For example:

Esterification at C-3: Given the enhanced anti-HIV-1 activity observed with fatty acid esters at C-3 in Xylogranatin E derivatives, similar esterifications could be investigated for this compound to explore potential antiviral or other activities. mdpi.com

Oximization at C-3: The importance of the O-methyl oxime group at C-3 for anti-IAV activity in Xylogranatin E derivatives suggests that introducing similar functionalities to this compound could be a strategy for developing antiviral agents. mdpi.com

Modification of the Furyl Ring: The furyl ring is a common and often crucial moiety in limonoids. jst.go.jp Exploring modifications or substitutions on this ring in this compound could alter its binding to targets, similar to how the furyl-δ-lactone unit is critical for GSK-3β binding in Xylogranatin C. researchgate.net

Exploration of the C-30-C-9 Linkage: The unique C-30-C-9 linkage in this compound presents a novel point for structural manipulation. Synthetic efforts could focus on:

Varying the Nature of the Linkage: Investigating analogs where this linkage is modified (e.g., length, saturation, presence of heteroatoms) could reveal its specific contribution to biological activity and stability.

Introducing Functional Groups Near the Linkage: Adding or modifying functional groups adjacent to the C-30-C-9 linkage could influence its interaction with binding pockets, potentially leading to enhanced potency or selectivity.

Computational Approaches: Molecular docking and pharmacophore modeling can be invaluable tools for rationally designing this compound derivatives. By simulating interactions with known or hypothesized biological targets (e.g., GSK-3β, viral enzymes), researchers can predict favorable modifications that enhance binding affinity and specificity. researchgate.netdcmhi.com.cn This in silico approach can guide synthetic efforts and prioritize compounds for in vitro and in vivo testing.

Stability and Bioavailability Considerations: Given that this compound was suggested to be an artifact in some contexts mdpi.commdpi-res.com, strategies for optimizing its stability and bioavailability would be crucial for its development as a therapeutic agent. This might involve prodrug design or formulation strategies to improve its pharmacokinetic profile.

By systematically exploring these structural modifications and leveraging computational tools, researchers can aim to unlock the full therapeutic potential of this compound, focusing on its unique structural scaffold to develop novel and potent bioactive compounds.

Analytical Methodologies for Xylogranatin D Research and Development

Quantitative Analysis of Xylogranatin D in Biological Samples

Quantitative analysis of small molecules like this compound in biological samples (e.g., plasma, urine, tissue extracts) presents significant challenges due to the inherent complexity of the matrix and often low concentrations of the analyte. znaturforsch.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are the preferred techniques for such analyses due to their high sensitivity, selectivity, and ability to handle complex mixtures. nih.govwikipedia.orgrsc.org

A typical workflow for quantitative analysis involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering compounds from the biological matrix and concentrate the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible solvents. nih.govthermofisher.com

Solid Phase Extraction (SPE): Employs a sorbent stationary phase to selectively retain and elute the target analyte, offering enhanced purification. nih.govthermofisher.com

Protein Precipitation (PP): Used to remove proteins from the sample, which can interfere with chromatographic separation and mass spectrometry. nih.govthermofisher.com While specific data for this compound is not readily available in public domain literature, these methods are universally applied to similar natural products.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) is coupled with mass spectrometry to separate this compound from other components in the prepared sample. Reversed-phase chromatography (RP-LC), often utilizing C18 columns, is commonly employed for separating compounds based on hydrophobicity, while hydrophilic interaction liquid chromatography (HILIC) can be used for more polar metabolites. americanpharmaceuticalreview.commyadlm.orgnih.govunl.edu

Mass Spectrometric Detection: Triple quadrupole mass spectrometers are frequently used for quantitative analysis in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. This provides high specificity by monitoring specific precursor-to-product ion transitions unique to this compound. wikipedia.orgnih.govunc.edu The use of stable isotopically labeled internal standards is highly recommended to compensate for matrix effects and ensure accurate quantification. znaturforsch.comnih.govunc.edu

Quantification: Calibration curves are constructed using known concentrations of this compound spiked into a blank biological matrix. Linear regression is typically employed for quantification, and quality control (QC) samples are analyzed throughout the run to assess method precision and accuracy. znaturforsch.comnih.govunc.edu

Method Development and Validation for Research Applications

Developing and validating an analytical method for this compound is essential to ensure its suitability for the intended research purpose. ich.orggmpinsiders.comjetir.org This process involves several stages, including method scouting, optimization, robustness testing, and formal validation. thermofisher.com The validation parameters are typically guided by international guidelines such as those from the International Conference on Harmonisation (ICH Q2(R1) and Q2(R2)). ich.orggmpinsiders.comeuropa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. unc.eduich.orgeuropa.eu

Linearity: Demonstrates the proportional relationship between the analyte concentration and the detector response over a defined range. unc.eduich.orgeuropa.eu

Range: The interval over which the analytical procedure provides acceptable linearity, accuracy, and precision. ich.orgeuropa.eu

Accuracy: The closeness of agreement between the test result and the accepted true value. It is often expressed as percentage recovery. europa.euresearchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It includes:

Repeatability: Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within the same laboratory but with different analysts, equipment, or days. europa.eu

Reproducibility: Precision between different laboratories.

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. europa.eu

Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. europa.eu

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). znaturforsch.comnih.goveuropa.eu

While specific validation data for this compound is not available in the provided search results, the following table illustrates typical performance characteristics that would be evaluated during method validation for a small molecule like this compound using LC-MS/MS.

Table 1: Illustrative Analytical Method Validation Parameters for this compound (LC-MS/MS)

| Validation Parameter | Typical Acceptance Criteria (Illustrative) |

| Specificity | No interference from matrix or impurities at analyte retention time. europa.eu |

| Linearity | Correlation coefficient (R²) ≥ 0.995 over the working range. unc.eduresearchgate.net |

| Range | Typically 80-120% of the target concentration for assay. europa.eu |

| Accuracy | Mean recovery between 85-115% (±15% for LLOQ/ULOQ, ±20% for LLOQ). unc.eduresearchgate.net |

| Precision | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ). unc.eduresearchgate.net |

| LOD | Signal-to-noise ratio (S/N) ≥ 3:1. europa.eu |

| LOQ | Signal-to-noise ratio (S/N) ≥ 10:1 with acceptable accuracy and precision. europa.eu |

| Robustness | Minor variations in method parameters (e.g., ±0.2 pH units, ±2°C temperature, ±5% flow rate) do not significantly affect results. znaturforsch.comnih.gov |

Advanced Separation Techniques for this compound and Related Metabolites

This compound, as a natural product, may exist alongside numerous structurally similar compounds (e.g., other xylogranatins) and their metabolites in biological or plant extracts. Advanced separation techniques are crucial for resolving these complex mixtures and isolating individual components for detailed analysis.

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems, employing columns packed with smaller particles (<2 µm), offer enhanced resolution, sensitivity, and significantly faster analysis times compared to conventional HPLC. myadlm.orgnih.gov This is particularly beneficial for complex biological samples where high peak capacity and rapid throughput are desired.

Two-Dimensional Chromatography (2D-LC): For highly complex samples, 2D-LC provides superior separation power by coupling two different chromatographic mechanisms orthogonally. myadlm.orgunl.edu This can involve combinations like reversed-phase with HILIC, or reversed-phase with ion-exchange chromatography, leading to a much higher peak capacity and better resolution of co-eluting compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): While reversed-phase chromatography is widely used for hydrophobic and moderately polar compounds, HILIC is specifically designed for the separation of highly polar molecules, including many metabolites, that are poorly retained in RP-LC. americanpharmaceuticalreview.commyadlm.orgnih.govunl.edu Given that this compound is a complex natural product, its polarity and the polarity of its potential metabolites would dictate the suitability of HILIC.

Ion-Exchange Chromatography (IEC): This technique separates compounds based on their charge, making it suitable for ionic or ionizable metabolites. americanpharmaceuticalreview.commyadlm.orgunl.edu

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS): This multidimensional technique adds another layer of separation based on the size, shape, and charge state of ions in the gas phase (ion mobility), orthogonal to the liquid chromatography separation. scielo.br LC-IM-MS can resolve isobaric and isomeric compounds that are difficult to separate by LC or MS alone, providing an additional molecular descriptor (collision cross section, CCS) for improved identification and selectivity, which could be highly valuable for this compound and its isomers/metabolites. scielo.br

These advanced techniques, often coupled with high-resolution mass spectrometry (HRMS), enable comprehensive profiling of this compound and its related metabolites, providing critical insights into its presence, transformations, and interactions within biological systems.

Future Research Directions and Translational Potential of Xylogranatin D

Unexplored Biosynthetic Avenues and Enzymatic Mechanisms

The biosynthesis of limonoids is a complex process that begins with a triterpene precursor, 2,3-oxidosqualene, which undergoes a series of enzymatic modifications. nih.gov The pathway involves oxidosqualene cyclases (OSCs) to create the initial scaffold, followed by extensive oxidative modifications by cytochrome P450s (CYPs) and other enzymes, leading to the formation of protolimonoids and subsequently true limonoids. nih.govpnas.org A key step in limonoid formation is the cleavage of four carbons from the side chain to construct the characteristic furan (B31954) ring. uea.ac.uk

For Xylogranatin D, the biosynthetic pathway is particularly intriguing. It has been postulated that this compound may be an artifact derived from another precursor, Xylogranatin C, through an α-hydroxyl ketone rearrangement. nih.gov This suggests a potentially unique enzymatic or chemical transformation not commonly seen in limonoid biosynthesis.

Future research should focus on:

Genome Mining and Enzyme Discovery: Sequencing the genome and transcriptome of Xylocarpus granatum can help identify the biosynthetic gene cluster (BGC) responsible for xylogranatin production. This would allow for the identification of candidate OSCs, CYPs, and potentially novel enzymes responsible for the unique skeletal rearrangements. nih.govpnas.org

Heterologous Expression and Functional Characterization: Once candidate genes are identified, their functions can be confirmed by expressing them in heterologous hosts like Nicotiana benthamiana or yeast. uea.ac.uk This would allow for the stepwise reconstruction of the pathway and the definitive characterization of the enzymes that catalyze each reaction, including the proposed rearrangement forming the C-30-C-9 linkage.

Elucidation of Transient Steps: Recent studies on other limonoids have revealed the importance of transient modifications, such as acetylation, which act as protecting groups to stabilize intermediates and ensure the correct stereochemical outcomes. uea.ac.uk Investigating whether similar protection/deprotection strategies are employed in the biosynthesis of the xylogranatin scaffold could provide critical insights.

Novel Synthetic Routes for Diverse Xylogranatin Scaffolds

The structural complexity of limonoids like this compound makes their total chemical synthesis a formidable challenge. blogspot.comacs.org These molecules are characterized by a highly oxygenated and stereochemically dense polycyclic framework. nih.gov While progress has been made in the synthesis of various limonoid cores, including phragmalin-type structures related to xylogranatins, developing efficient and versatile synthetic routes remains a key objective. blogspot.comnih.govacs.orgnih.gov

Future synthetic research should aim to:

Develop Convergent and Modular Strategies: Rather than linear approaches, convergent strategies where complex fragments of the molecule are synthesized separately and then combined can significantly improve efficiency. acs.org For related limonoid alkaloids, late-stage fragment coupling has proven successful. nih.govacs.org

Employ Modern Synthetic Methodologies: The application of novel synthetic methods, such as transition-metal catalysis, C-H activation, and photocatalysis, could provide new ways to forge the complex bonds and ring systems of the xylogranatin scaffold under milder and more efficient conditions.

Diversity-Oriented Synthesis (DOS): A DOS approach could be used to generate a library of xylogranatin analogs. By starting with a common intermediate and applying a variety of reaction pathways, numerous structurally diverse scaffolds can be created. This would be invaluable for conducting structure-activity relationship (SAR) studies to identify the key structural features required for biological activity.

Discovery of New Molecular Targets and Signaling Pathways

While the direct molecular targets of this compound are unknown, studies on closely related xylogranatins and other limonoids provide compelling starting points. Xylogranin B, for example, is a potent inhibitor of the Wnt signaling pathway, a critical pathway in development and cancer. nih.govacs.org It was shown to decrease the levels of β-catenin in the nucleus of colon cancer cells, thereby inhibiting the transcription of Wnt target genes. nih.govnih.gov Furthermore, computational studies have suggested that xylogranatins could target key proteins in other cancer-related pathways, such as glycogen (B147801) synthase kinase-3β (GSK-3β) and the PI3K-AKT signaling pathway. researchgate.net

Future investigations should include:

Target Identification Studies: Unbiased, systematic approaches are needed to identify the direct binding partners of this compound. Techniques such as chemical proteomics, using affinity-based probes, can isolate interacting proteins from cell lysates for identification by mass spectrometry.

Pathway Analysis: Once direct targets are identified, their role in broader signaling networks can be explored. Investigating the effect of this compound on key signaling pathways implicated in cancer and other diseases—such as MAPK, NF-κB, and apoptosis pathways—is crucial.

Phenotypic Screening: High-content screening across diverse cell lines can reveal unexpected biological activities and provide clues to the compound's mechanism of action. This could uncover therapeutic potential beyond the initially reported antineoplastic effects. nih.gov

Development of this compound as a Preclinical Lead Compound for Specific Therapeutic Areas

The known biological activities of related limonoids suggest several therapeutic areas where this compound could be developed as a preclinical lead compound. nih.gov The potent inhibition of the Wnt and PI3K/AKT signaling pathways by related compounds strongly points toward oncology, particularly for cancers where these pathways are aberrantly activated, such as colorectal cancer. nih.govresearchgate.net

A structured preclinical development plan would involve:

Lead Optimization: Using insights from SAR studies (enabled by novel synthetic routes), the this compound scaffold would be chemically modified to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

In Vitro Efficacy Testing: Optimized analogs would be tested in a panel of cancer cell lines to determine their potency (e.g., IC50 values) and mechanism of action.

Animal Model Studies: The most promising compounds would advance to in vivo testing in animal models (e.g., mouse xenograft models of human cancers) to evaluate their efficacy, toxicity, and pharmacokinetics.

The table below outlines potential therapeutic areas for the development of this compound based on the known activities of related limonoids.

| Therapeutic Area | Rationale |

| Oncology | Inhibition of key cancer signaling pathways like Wnt and PI3K/AKT by related compounds. nih.govresearchgate.net |

| Inflammatory Diseases | Many natural products, including flavonoids and other triterpenoids, possess anti-inflammatory properties, often through modulation of pathways like NF-κB. nih.govmdpi.com |

| Neurodegenerative Diseases | Pathways like Wnt and GSK-3β are implicated in the pathology of diseases such as Alzheimer's, suggesting potential for neuroprotection. nih.gov |

| Infectious Diseases | Limonoids have been reported to have anti-HIV and antibiotic properties. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of this compound's biological effects, the integration of multiple high-throughput "omics" technologies is essential. nih.govnih.gov A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the cellular response to the compound, revealing its mechanism of action in unprecedented detail. researchgate.netnih.gov

A potential multi-omics workflow to study this compound could include:

Transcriptomics (RNA-Seq): Treating cancer cells with this compound and sequencing their mRNA would reveal changes in gene expression. This can identify entire pathways that are up- or down-regulated, confirming engagement with expected targets (like the Wnt pathway) and uncovering novel mechanisms. maxapress.com

Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation) upon treatment. This is particularly powerful for studying signaling pathways, as it can directly measure the activity of kinases in cascades like PI3K/AKT.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites within a cell. It can reveal how this compound affects cellular metabolism, which is often dysregulated in cancer cells, providing another layer of mechanistic insight.

Data Integration: The true power of this approach lies in integrating the different omics layers. researchgate.net For example, observing that the mRNA and protein levels of a specific enzyme are decreased (from transcriptomics and proteomics) and that the product of this enzyme is depleted (from metabolomics) provides strong, multi-layered evidence for the inhibition of that specific pathway. This integrated analysis can generate robust, testable hypotheses about the compound's comprehensive mechanism of action. nih.govresearchgate.net

By pursuing these future research directions, the scientific community can fully elucidate the chemical and biological properties of this compound, paving the way for the development of a novel class of therapeutic agents from this unique natural product.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are critical for the initial structural characterization of Xylogranatin D?

- Methodology : Initial characterization relies on a combination of 1D/2D NMR (COSY, HMBC, HSQC, NOESY), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). NOESY correlations are pivotal for determining relative configurations of stereogenic centers, while HMBC identifies long-range carbon-proton couplings to map skeletal connectivity. For example, NOESY correlations between H-5 and Me-19 in related xylogranatins confirmed cis-fusion of rings .

- Challenges : Overlapping signals in crowded spectral regions (e.g., δ 1.0–2.5 ppm for methyl groups) require advanced solvent suppression or isotopic labeling. Artifact formation during isolation (e.g., spontaneous lactonization) necessitates LC-MS monitoring .

Q. How are biogenetic pathways hypothesized for this compound, and what evidence supports these proposals?

- Methodology : Biosynthetic hypotheses are derived from structural analogs (e.g., xylogranatins F–R) and isotopic feeding studies. This compound’s unique C30-C9 linkage suggests a divergent pathway from tetranortriterpenoid precursors, potentially involving oxidative cleavage and rearrangements. Comparative analysis with intermediates like xylogranatin C (a 9,10-seco-mexicanolide) provides mechanistic clues .

- Validation : Stable isotope tracing (e.g., -labeled acetate) in mangrove (Xylocarpus granatum) tissues can track precursor incorporation .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between experimental NMR data and proposed structures of this compound?

- Methodology :

Conformational Search : MMFF force field-based molecular dynamics (Macromodel) generates low-energy conformers.

DFT Optimization : B3LYP/6-31+G(d,p) geometry optimization refines structures.

NMR Simulation : GIAO/mPW1PW91/6-311+G(2d,p) with SMD solvation predicts shifts. DU8+ parametric corrections reduce systematic errors (MAE < 1 ppm for correct stereoisomers) .

Statistical Validation : DP4 probability analysis quantifies agreement between experimental and computed data. For xylogranatin F, DP4 > 99% confirmed the revised C3 stereochemistry .

- Case Study : Misassignment of xylogranatin F’s C3 configuration was corrected via MAE/RMSD comparisons, where the revised structure showed MAE = 0.6 ppm vs. 1.5 ppm for the original proposal .

Q. How does total synthesis address structural ambiguities in this compound, and what stereochemical challenges arise?

- Synthetic Approach :

- Retrosynthesis : Disassembly into bicyclic lactone precursors (e.g., mexicanolide cores) and β-furyl subunits.

- Key Steps : Stereoselective epoxidation, Sharpless asymmetric dihydroxylation, and SN2 inversion (e.g., tosylate intermediates for C3-OH inversion) .

Q. What statistical frameworks quantify heterogeneity in bioactivity data for this compound across studies?

- Meta-Analysis Tools :

- Heterogeneity Metrics : Higgins’ (proportion of total variation due to heterogeneity) and (standardized χ²) assess data consistency. For example, in antifeedant assays (e.g., Mythimna separata larvae) indicates significant variability in reported EC values .

- Bias Adjustment : Trim-and-fill analysis corrects for publication bias in incomplete datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.